molecular formula C22H22N6O B12162205 3,4-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

3,4-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12162205
M. Wt: 386.4 g/mol
InChI Key: VOJCPFYWRBXXBW-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted aromatic ring, a tetrazole heterocycle, and a 2,3,4,9-tetrahydro-1H-carbazole moiety. The tetrazole group enhances metabolic stability and binding affinity in drug design, while the tetrahydrocarbazole scaffold is associated with bioactivity in neurological and anticancer targets . Structural characterization of such compounds often relies on X-ray crystallography and spectroscopic methods (e.g., NMR, IR), supported by software like SHELXL for refinement .

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

3,4-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C22H22N6O/c1-13-10-11-17(21(14(13)2)28-12-23-26-27-28)22(29)25-19-9-5-7-16-15-6-3-4-8-18(15)24-20(16)19/h3-4,6,8,10-12,19,24H,5,7,9H2,1-2H3,(H,25,29)

InChI Key

VOJCPFYWRBXXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=CC=CC=C34)N5C=NN=N5)C

Origin of Product

United States

Biological Activity

The compound 3,4-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a derivative of the tetrahydrocarbazole scaffold, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₃₁N₅
  • Molecular Weight : 325.49 g/mol
  • Melting Point : Approximately 171-176°C
  • Solubility : Slightly soluble in DMSO and methanol when heated

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance, compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) . The mechanisms involved include:

  • Induction of DNA damage
  • Disruption of mitochondrial function leading to apoptosis
  • Inhibition of angiogenesis in ex vivo models

Antimicrobial Properties

Tetrahydrocarbazole derivatives have also been investigated for their antibacterial and antifungal activities. The presence of specific functional groups in the structure enhances their efficacy against a range of pathogens .

Anti-prion Activity

Certain derivatives have demonstrated anti-prion activity. For example, modifications to the tetrahydrocarbazole structure have resulted in compounds that are effective against transmissible spongiform encephalopathies (TSEs). The most potent derivatives exhibited enhanced activity compared to the original lead compound .

Oxidation Pathways

The biological activity of tetrahydrocarbazole derivatives can be attributed to their ability to undergo oxidation. This process can lead to the formation of reactive intermediates that interact with cellular targets . The specific pathway depends on the oxidant used and the reaction conditions.

Cellular Interactions

The compound interacts with various cellular pathways:

  • Modulation of cell cycle progression
  • Induction of apoptosis through mitochondrial pathways
  • Impact on cellular adhesion and morphology in three-dimensional cultures

Case Studies

Study ReferenceFocusFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7, HT116, A596 cell lines; induction of apoptosis
Anti-prion ActivityIdentified derivatives with improved efficacy against TSE-infected cells
Antimicrobial PropertiesDemonstrated antibacterial and antifungal activities across various strains

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are still under investigation. Preliminary data suggest it has favorable properties for oral bioavailability. However, detailed studies on its metabolism and excretion are needed to fully understand its safety profile.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of tetrahydrocarbazole compounds exhibit potent anticancer activity. For instance, certain pyridocarbazoles related to tetrahydrocarbazole have shown effectiveness against various cancer types, including leukemia and solid tumors . The structure of 3,4-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide suggests potential interactions with cancer cell pathways that merit further investigation.

Neuropharmacological Effects

The compound has been studied for its effects on the central nervous system. Tetrahydrocarbazole derivatives are known to act as serotonin receptor antagonists, which may provide therapeutic benefits in treating conditions like depression and anxiety disorders . The specific interactions of this compound with serotonin receptors could lead to the development of new antidepressant medications.

Antiprion Activity

In the context of prion diseases, compounds derived from tetrahydrocarbazole have demonstrated anti-prion activity. Studies have shown that modifications to the carbazole structure can enhance efficacy against prion infections . This application highlights the compound's potential in neurodegenerative disease treatments.

Case Studies and Research Findings

StudyFindings
Pelletier (1970)Investigated pyridocarbazoles for anticancer properties; noted significant efficacy against leukemia .
Recent SAR StudiesExplored structure-activity relationships for tetrahydrocarbazole derivatives; identified key functional groups enhancing receptor binding and biological activity .
Anti-prion Activity ResearchDemonstrated that specific modifications to carbazole derivatives improved their effectiveness against prion diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituents on Benzamide Heterocycle Carbazole Modification Molecular Weight (g/mol) Key References
3,4-Dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide 3,4-dimethyl, 2-(tetrazol-1-yl) 1H-tetrazole 2,3,4,9-tetrahydro 416.48
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-tert-butyl) None None 207.27 (estimated)
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide 3,4-dimethyl, 2-(tetrazol-1-yl), 6-methoxy 1H-tetrazole 6-methoxy-tetrahydro 416.48
N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide None None 2,3,4,9-tetrahydro 290.36

Key Observations :

  • The tetrazole group distinguishes the target compound from simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which lack heterocyclic motifs.
  • Methoxy substitution on the carbazole (e.g., in the 6-methoxy derivative ) may alter solubility or target selectivity compared to the 3,4-dimethyl variant.
  • The tetrahydrocarbazole moiety is a common feature in compounds with reported neurological activity, though its unmodified version (as in ) lacks the tetrazole’s electronic effects.

Key Observations :

  • The target compound likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), a standard method for benzamide synthesis .
  • Chlorinated carbazole derivatives (e.g., ) require halogen-specific reaction conditions, contrasting with the target compound’s non-halogenated structure.

Pharmacological Relevance

  • Tetrazole-containing compounds (e.g., ) are often explored as angiotensin II receptor antagonists or kinase inhibitors due to their hydrogen-bonding capacity.

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